[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl](13C)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-ylurea is a complex organic compound characterized by its multiple hydroxyl groups and a urea moiety. This compound is notable for its intricate stereochemistry, which involves multiple chiral centers, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-ylurea typically involves the following steps:
Formation of the oxane rings: This step involves the cyclization of appropriate precursors to form the oxane rings.
Introduction of hydroxyl groups: Hydroxyl groups are introduced through selective oxidation reactions.
Formation of the urea moiety: The urea group is introduced through a reaction with an appropriate isocyanate or carbamate.
Industrial Production Methods
Industrial production of this compound may involve:
Large-scale cyclization reactions: Utilizing catalysts to enhance the efficiency of ring formation.
Continuous flow reactors:
Automated synthesis: Using robotic systems to precisely control reaction conditions and improve reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the hydroxyl groups or the urea moiety.
Substitution: Substitution reactions can occur at the hydroxyl groups or the urea nitrogen.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
Oxidized derivatives: Products with additional oxygen-containing functional groups.
Reduced derivatives: Products with modified hydroxyl or urea groups.
Substituted derivatives: Products with new functional groups replacing the original hydroxyl or urea groups.
Scientific Research Applications
Chemistry
Stereochemistry studies: Due to its multiple chiral centers, it is used in research on stereochemical effects in reactions.
Catalysis: It can act as a ligand in catalytic reactions.
Biology
Enzyme inhibition: It is studied for its potential to inhibit specific enzymes due to its structural similarity to natural substrates.
Metabolic studies: Used to trace metabolic pathways involving similar compounds.
Medicine
Drug development: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Diagnostic tools: Used in the development of diagnostic assays due to its unique structure.
Industry
Material science: Utilized in the synthesis of advanced materials with specific properties.
Biotechnology: Employed in the development of biotechnological applications, such as biosensors.
Mechanism of Action
The mechanism of action of (2R,3R,4S,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-ylurea involves:
Binding to molecular targets: The compound binds to specific enzymes or receptors, inhibiting their activity.
Pathway modulation: It can modulate biochemical pathways by acting as a competitive inhibitor or an allosteric modulator.
Comparison with Similar Compounds
Similar Compounds
- [(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]urea
- [(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]carbamate
Uniqueness
- Stereochemistry : The unique arrangement of chiral centers sets it apart from similar compounds.
- Functional groups : The presence of multiple hydroxyl groups and a urea moiety provides distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C13H24N2O11 |
---|---|
Molecular Weight |
385.33 g/mol |
IUPAC Name |
[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl](13C)urea |
InChI |
InChI=1S/C13H24N2O11/c14-13(23)15-11-8(21)7(20)10(4(2-17)24-11)26-12-9(22)6(19)5(18)3(1-16)25-12/h3-12,16-22H,1-2H2,(H3,14,15,23)/t3-,4-,5+,6+,7+,8-,9-,10-,11-,12+/m1/s1/i13+1 |
InChI Key |
KYDLAYNPAKYQJH-LHNFAICWSA-N |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@@H]2O)O)N[13C](=O)N)CO)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)NC(=O)N)CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.